Cas no 76716-60-4 ((2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea)

(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)urea is a chemically synthesized urea derivative featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules, particularly targeting central nervous system (CNS) receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to receptor binding affinity. The urea linkage provides hydrogen-bonding capabilities, which may improve selectivity and interaction with biological targets. This structure is suitable for further derivatization or evaluation in drug discovery programs, particularly for applications in neuropharmacology or as a precursor for small-molecule therapeutics.
(2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea structure
76716-60-4 structure
Product Name:(2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea
CAS No:76716-60-4
MF:C14H19F3N4O
MW:316.322073221207
CID:564144
PubChem ID:71153
Update Time:2025-06-25

(2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-
    • 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylurea
    • (2-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)ethyl)urea
    • 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)urea
    • DU 27716
    • Fluprazina
    • Fluprazina [INN-Spanish]
    • Fluprazine [INN]
    • Fluprazinum
    • Fluprazinum [INN-Latin]
    • UNII-713BBL6840
    • Urea, (2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
    • (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea
    • Q5462885
    • EN300-1695993
    • SR-01000945136
    • (2-(4-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)-1-PIPERAZINYL)ETHYL)UREA
    • Fluprazine
    • 76716-60-4
    • MLS006011547
    • SCHEMBL2110425
    • CHEMBL2106753
    • 713BBL6840
    • SMR004703313
    • DTXSID70227545
    • CHQKHXJPWDSTPY-UHFFFAOYSA-N
    • Z432843176
    • SR-01000945136-1
    • (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)urea
    • SR-01000945136-2
    • Inchi: 1S/C14H19F3N4O/c15-14(16,17)11-2-1-3-12(10-11)21-8-6-20(7-9-21)5-4-19-13(18)22/h1-3,10H,4-9H2,(H3,18,19,22)
    • InChI Key: CHQKHXJPWDSTPY-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)N1CCN(CCNC(N)=O)CC1)(F)F

Computed Properties

  • Exact Mass: 316.15127
  • Monoisotopic Mass: 316.151
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.5
  • Topological Polar Surface Area: 61.6A^2

Experimental Properties

  • Density: 1.265
  • Boiling Point: 431.6°C at 760 mmHg
  • Flash Point: 214.8°C
  • Refractive Index: 1.521
  • PSA: 61.6

(2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea Pricemore >>

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Additional information on (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea

Introduction to (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea and Its Significance in Modern Chemical Research

Compound with the CAS number 76716-60-4 and the product name (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in various scientific domains. The molecular structure of this compound incorporates a piperazine moiety, which is a key pharmacophore in many bioactive molecules, and an urea group that can participate in hydrogen bonding interactions. These features make it a promising candidate for further exploration in drug discovery and material science.

The piperazine ring in (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea is known for its ability to interact with biological targets such as enzymes and receptors. Piperazine derivatives have been widely studied for their role in treating neurological disorders, cardiovascular diseases, and infections. The presence of the trifluoromethyl group on the phenyl ring enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. This property is particularly valuable in drug design, as it can enhance bioavailability and therapeutic efficacy.

In recent years, there has been a surge in research focusing on the development of novel compounds with enhanced pharmacological properties. The compound (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea has been investigated for its potential role in modulating various biological pathways. For instance, studies have suggested that this molecule may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain signaling. The urea group in the molecule can form hydrogen bonds with polar residues in protein targets, potentially leading to the development of new therapeutic agents.

The synthesis of (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic system present in the molecule. The trifluoromethyl group, a key feature of this compound, is typically introduced through fluorination reactions, which are critical for achieving the desired pharmacological properties.

One of the most compelling aspects of (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea is its potential as a lead compound for drug development. Researchers have leveraged computational methods such as molecular docking and virtual screening to identify potential binding sites on biological targets. These studies have provided valuable insights into how this molecule interacts with proteins and nucleic acids, paving the way for structure-based drug design.

The incorporation of computational chemistry tools has revolutionized the way new drugs are discovered and developed. By integrating experimental data with computational predictions, scientists can accelerate the process of identifying promising candidates for further testing. The compound (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea exemplifies this approach, as it has been subjected to rigorous computational analysis to understand its binding interactions and potential therapeutic effects.

In conclusion, (2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea represents a significant advancement in chemical research with implications for drug discovery and material science. Its unique structural features, including the piperazine moiety and the trifluoromethyl group, make it a versatile molecule with potential applications across multiple scientific disciplines. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in shaping future therapeutic strategies.

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